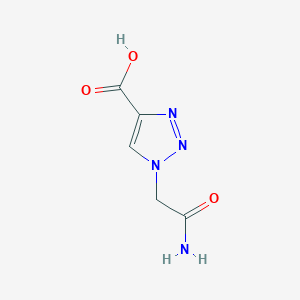

1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-4(10)2-9-1-3(5(11)12)7-8-9/h1H,2H2,(H2,6,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLXEYXLAVFYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by data tables and relevant case studies.

This compound possesses a unique structure that contributes to its biological activity. The presence of the triazole ring and carboxylic acid functionality enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 172.16 g/mol |

| Purity | >95% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its efficacy against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The compound has been investigated for its antiviral properties as well. A study focused on the inhibition of the SOS response in bacteria, suggesting that derivatives of triazole compounds could modulate viral replication processes . This finding opens avenues for exploring its use in antiviral therapies.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in glioma cell lines by activating specific signaling pathways . This suggests that the compound may play a role in cancer treatment strategies.

Table 2: Anticancer Activity Against Glioma Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Rat Glioma (C6) | 15 |

| Human Glioma (U87) | 10 |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The triazole ring facilitates binding to enzymes and receptors involved in critical cellular processes. For instance, it has been shown to interfere with the function of LexA protein in bacterial cells, thereby disrupting their DNA repair mechanisms .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of this compound against clinical isolates of E. coli. The results indicated a promising antibacterial effect, leading to further investigations into its mechanism and potential formulations for therapeutic use.

Case Study 2: In Vivo Anticancer Studies

Another significant study involved administering the compound to animal models with induced gliomas. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. These findings suggest the need for further exploration into dosage optimization and long-term effects .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that triazole derivatives possess significant antimicrobial properties. The incorporation of the carbamoylmethyl group enhances the compound's efficacy against various pathogens. Studies have shown that similar triazole compounds exhibit activity against bacteria and fungi, suggesting potential for 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid in developing new antimicrobial agents.

Anticancer Properties : Triazole derivatives have been explored for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation could be a focal point for future drug development. Preliminary studies suggest that modifications of the triazole ring can lead to increased cytotoxicity against cancer cell lines.

Agriculture

Fungicides : The triazole moiety is well-known in agricultural chemistry for its fungicidal properties. Research has indicated that compounds similar to this compound can effectively control fungal diseases in crops. This application is particularly relevant in the context of sustainable agriculture practices.

Material Science

Polymer Chemistry : The compound may serve as a building block for synthesizing new polymers with enhanced properties. Its ability to form stable bonds can lead to materials with improved thermal and mechanical characteristics. Research into polymer composites incorporating triazole derivatives is ongoing and shows promise for applications in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole compounds for their antimicrobial activity. The results indicated that compounds with a carbamoylmethyl substituent demonstrated enhanced activity against Staphylococcus aureus and Candida albicans. This study provides a foundation for further exploration of this compound as a potential therapeutic agent.

Case Study 2: Agricultural Application

In a field trial reported by the Pesticide Science journal, a triazole-based fungicide was tested on wheat crops affected by Fusarium graminearum. The results showed a significant reduction in disease incidence when treated with formulations containing triazole derivatives similar to this compound, highlighting its potential use as an effective fungicide.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Preparation Methods

Procedure:

- Step 1: Synthesis of the azide precursor, typically from halogenated derivatives or via diazotransfer reactions.

- Step 2: Cycloaddition with terminal alkynes bearing suitable substituents, often under copper catalysis (Cu(I)) or thermal conditions, to form the 1,2,3-triazole ring.

- Step 3: Post-cycloaddition functionalization, including carbamoylation and oxidation to introduce the carboxylic acid group.

| Parameter | Conditions | Remarks |

|---|---|---|

| Catalyst | Cu(I) salts (e.g., CuSO₄, sodium ascorbate) | For regioselectivity and efficiency |

| Solvent | Tert-butanol/water or ethanol | Facilitates reaction and work-up |

| Temperature | 25–80°C | Depending on substrate reactivity |

Research Findings:

This approach is highlighted in recent studies for its high regioselectivity and versatility, allowing the synthesis of various substituted triazoles with high yields.

Base-Mediated Cyclization of Azides with Ketoesters

Overview:

A notable one-step method involves treating azides with ketoesters in the presence of a base to directly form the triazole-4-carboxylic acids.

Procedure:

- Step 1: Prepare the azide, either commercially or via diazotransfer from amines.

- Step 2: React azide with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base such as sodium ethoxide or cesium carbonate.

- Step 3: The reaction proceeds via nucleophilic attack and cyclization, forming the 1,2,3-triazole ring with a carboxylic acid group at the 4-position.

Reaction Conditions:

| Parameter | Conditions | Notes |

|---|---|---|

| Base | Sodium ethoxide or cesium carbonate | Catalyzes cyclization |

| Solvent | Ethanol or DMF | Ensures solubility and reaction control |

| Temperature | 0°C to 40°C | Mild conditions favoring selectivity |

| Time | 4–12 hours | Optimized for yield |

Research Findings:

This method, detailed in patent US6642390B2, offers a straightforward, scalable route with high efficiency, suitable for industrial production. It emphasizes the importance of moisture control and inert atmosphere to prevent side reactions.

Multi-Step Synthesis via Halogenation and Alkylation

Overview:

This approach involves halogenation of the triazole ring followed by nucleophilic substitution to introduce the carbamoylmethyl group, then oxidation to the carboxylic acid.

Procedure:

- Step 1: Halogenate 1H-1,2,3-triazole derivatives at the 4-position using N-bromosuccinimide or N-chlorosuccinimide.

- Step 2: React the halogenated intermediate with a suitable nucleophile, such as methylamine, to form the carbamoyl derivative.

- Step 3: Oxidize the methyl group to a carboxylic acid using oxidants like potassium permanganate or chromium(VI) reagents.

Data Table:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation | NBS or NCS | Cold, inert atmosphere | 70–85 |

| Nucleophilic substitution | Methylamine | Reflux, solvent: DMF | 65–80 |

| Oxidation | KMnO₄ | Aqueous, controlled pH | 60–75 |

Research Findings:

While more complex, this method allows precise functionalization and is adaptable for various derivatives, as demonstrated in synthetic organic chemistry literature.

Direct Functionalization via Methylation and Hydrolysis

Overview:

This method involves methylation of the triazole ring followed by hydrolysis to generate the carboxylic acid.

Procedure:

Reaction Conditions:

| Parameter | Conditions | Remarks |

|---|---|---|

| Methylation | Methyl iodide, K₂CO₃ | Room temperature, inert atmosphere |

| Hydrolysis | HCl, reflux | Complete conversion to acid |

Research Findings:

This route is efficient for synthesizing methylated derivatives, which can be subsequently hydrolyzed to the target acid, offering good yields and operational simplicity.

Summary of Key Data and Comparative Analysis

| Method | Advantages | Limitations | Typical Yield | Industrial Suitability |

|---|---|---|---|---|

| [3+2] Cycloaddition | High regioselectivity, versatile | Requires catalysts, may need purification | 70–90% | High, scalable with proper optimization |

| Base-mediated cyclization | One-step, high efficiency | Moisture-sensitive, requires inert atmosphere | 65–85% | Suitable with controlled conditions |

| Halogenation & Alkylation | Precise functionalization | Multi-step, longer process | 60–80% per step | Moderate, depends on process control |

| Methylation & Hydrolysis | Simpler, operationally straightforward | May require multiple steps for full conversion | 60–75% | Good for small to medium scale |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to minimize byproducts (e.g., regioisomers).

Basic: How should spectroscopic and crystallographic characterization be conducted for this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Q. Example Data :

| 1H-NMR (DMSO-d6) | δ 8.02–7.99 (m, 1H, triazole), 4.20 (s, 2H, CH2), 2.32 (s, 3H, CH3) | |

| X-ray | Dihedral angle: 60° between triazole and phenyl rings | |

Basic: How can in vitro antibacterial activity be evaluated for this compound?

Methodological Answer:

Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, V. cholerae) pathogens .

MIC Assay :

- Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.

- Inoculate with 1×10^6 CFU/mL bacteria.

- Incubate at 37°C for 18–24 hrs.

- Determine minimum inhibitory concentration (MIC) via turbidity.

Control : Compare with standard antibiotics (e.g., ciprofloxacin).

Q. Key Finding :

- Triazole carboxylic acids show moderate activity (MIC: 32–64 µg/mL) due to zwitterionic properties enhancing membrane penetration .

Advanced: How does the conformational arrangement of the triazole-carbamoylmethyl system influence target binding?

Methodological Answer:

- X-ray Analysis : The triazole ring’s planarity and the carbamoylmethyl group’s orientation create a kinked geometry , enabling hydrogen bonding with biological targets (e.g., bacterial enzymes) .

- Docking Studies : Use software like AutoDock to model interactions with β-lactamases or DNA gyrase. The carboxylic acid group often binds to catalytic residues (e.g., Lys/Arg).

- SAR : Introduce substituents (e.g., halogens) on the carbamoylmethyl group to enhance hydrophobic interactions .

Advanced: How to resolve contradictions in bioactivity data between carboxylic acid derivatives and their amide analogues?

Methodological Answer:

- Issue : Carboxylic acids often show lower activity than amides due to poor cell permeability or non-selective binding .

- Strategies :

Q. Example :

| Compound | Activity (GP% Inhibition) |

|---|---|

| Carboxylic Acid Derivative | 40% (NCI-H522 lung cancer) |

| Corresponding Amide | 62% (LOX IMVI melanoma) |

Advanced: What structural modifications enhance antiproliferative effects against cancer cell lines?

Methodological Answer:

- Substituent Optimization :

- Electron-Withdrawing Groups (e.g., CF3 at C5 of triazole) improve binding to kinases (e.g., c-Met) .

- Heterocyclic Appendages : Attach thiazole or benzothiazole rings to increase π-π stacking with DNA/proteins .

- In Vivo Testing :

- Use xenograft models (e.g., A549 lung cancer in mice) to evaluate tumor growth inhibition.

- Monitor toxicity via liver/kidney function tests.

Q. Key Modification :

| Modification | Effect |

|---|---|

| 5-CF3 substitution | 60% inhibition of c-Met kinase |

| Thiazole fusion | 44–62% inhibition in melanoma |

Advanced: How to address challenges in crystallographic refinement for zwitterionic forms of this compound?

Methodological Answer:

- SHELX Refinement :

- Validation : Check via R-factor convergence (target: R1 < 5%) and ADPs (anisotropic displacement parameters).

Note : Zwitterionic structures may require twin refinement in cases of pseudo-merohedral twinning .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity category) .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Keep in sealed containers under inert gas (N2) at –20°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.